(R)-Norreticuline
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Overview
Description
(R)-norreticuline is a norreticuline. It is an enantiomer of a (S)-norreticuline.
Scientific Research Applications
Biosynthesis Studies
- Biosynthesis in Alkaloid Production : (R)-Norreticuline has been studied for its role in the biosynthesis of various alkaloids. In Cocculus laurifolius, the incorporation of norreticuline into sinactine has been shown, demonstrating its role in the formation of tetrahydroprotoberberine alkaloids (Bhakuni, Jain, & Gupta, 1983). Additionally, Erythrina crista-galli uses (S)-norreticuline in the biosynthesis of erythraline and erythrinine, suggesting a coclaurine-norreticuline pathway in Erythrina alkaloid formation (Maier, Rödl, Deus-Neumann, & Zenk, 1999).
Enzymatic Studies
- Enzymatic Transformations : Studies on (S)-tetrahydroprotoberberine oxidase (STOX) have shown its ability to oxidize (S)-norreticuline. This research helps in understanding the enzymatic processes involved in converting norreticuline to other compounds (Amann & Zenk, 1987).
Synthesis of Alkaloids
- Synthesis of Biologically Relevant Alkaloids : this compound has been used in the organocatalytic, enantioselective synthesis of various biologically and pharmaceutically relevant alkaloids. This demonstrates its utility as a precursor in the synthetic production of complex molecules (Ruiz-Olalla et al., 2015).
Pathway Analysis
- Morphinan Biosynthetic Pathway : In the study of opium poppy (Papaver somniferum L.), (S)-norreticuline has been identified as a substrate for 1,2-dehydroreticuline synthase, which is part of the morphinan biosynthetic pathway. This indicates its role in the natural production of important therapeutic compounds (Hirata, Poeaknapo, Schmidt, & Zenk, 2004).
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/t14-/m1/s1 |
InChI Key |
FVEMXQCEJGGXJB-CQSZACIVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)OC)O)O |
SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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